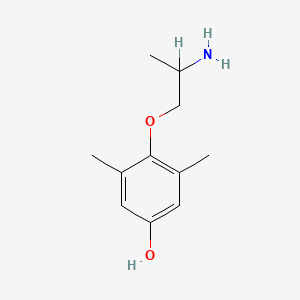

Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

描述

Contextual Significance of Phenolic and Aminopropyl Ether Architectures in Organic Chemistry

The structural framework of Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl- contains two key moieties: a phenolic ring and an aminopropyl ether side chain. Phenolic compounds are ubiquitous in nature and are characterized by a hydroxyl group directly attached to an aromatic ring. acs.orgnih.gov In pharmacology, the introduction of a phenolic hydroxyl group, often through metabolic hydroxylation, can significantly alter a molecule's properties, including its solubility, ability to form hydrogen bonds, and its interaction with biological targets. nih.gov

The aminopropyl ether structure is a critical pharmacophore in many biologically active compounds. Specifically, in the context of Class I antiarrhythmic agents like mexiletine (B70256), the ether linkage and the protonatable amino group are essential for their mechanism of action, which involves blocking voltage-gated sodium channels. medchemexpress.comnih.gov The synthesis and evaluation of molecules containing these architectures are central to the development of new therapeutic agents, with research often focused on creating analogs with improved potency and selectivity. acs.org The study of metabolites like p-hydroxymexiletine provides valuable insight into the structure-activity relationships (SAR) that govern the efficacy and safety of this class of drugs.

Overview of Structural Motifs Present in Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is an aromatic ether and a member of the phenol class of compounds. Its structure is defined by a central benzene (B151609) ring substituted with a hydroxyl group, two methyl groups at positions 3 and 5, and a (2-aminopropoxy) group at position 4. The IUPAC name for this compound is 4-(2-aminopropoxy)-3,5-dimethylphenol. The presence of a chiral center in the aminopropoxy side chain means the compound can exist as different stereoisomers. As a metabolite of mexiletine, it is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6, which catalyzes the aromatic hydroxylation of the parent drug. nih.govnih.gov

Table 1: Physicochemical Properties of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-aminopropoxy)-3,5-dimethylphenol |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Exact Mass | 195.125928785 Da |

| Topological Polar Surface Area | 55.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Complexity | 163 |

Data sourced from PubChem.

Current Research Frontiers and Unaddressed Questions Pertaining to Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

Current research on Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is intrinsically linked to the pharmacology of mexiletine. A primary research frontier is the detailed characterization of its activity at voltage-gated sodium channels to determine its contribution to mexiletine's clinical profile. Studies have demonstrated that the hydroxylated metabolites of mexiletine, including the para-hydroxy variant, are also capable of blocking sodium channels, albeit with reduced potency compared to the parent compound. For instance, research on hydroxylated analogs of mexiletine has shown that lipophilicity and the precise positioning of the hydroxyl group on the aromatic ring are critical factors in determining the blocking efficacy.

A significant area of investigation is the "metabolite switch" strategy, where an active metabolite with a more favorable therapeutic profile might be developed as a drug in its own right. While research into the meta-hydroxylated metabolite of mexiletine has shown it to be more potent in some respects, the properties of the para-isomer continue to be of interest for a complete understanding of mexiletine's metabolic fate and activity.

Unaddressed questions primarily revolve around the full spectrum of biological activity of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-. While its effect on sodium channels is the main focus, a comprehensive screen of its potential off-target effects has not been extensively reported. Furthermore, the precise quantitative contribution of this metabolite to the net antiarrhythmic and potential adverse effects observed during mexiletine therapy remains an area for more detailed investigation.

Table 2: Comparative Research Findings on Mexiletine and its Metabolites

| Compound | Finding | Research Context |

|---|---|---|

| Mexiletine | Class Ib antiarrhythmic; blocks voltage-gated sodium channels. medchemexpress.com | Used for ventricular arrhythmias, but with potential side effects. nih.gov |

| p-Hydroxymexiletine | A major metabolite of mexiletine. nih.gov | Less potent sodium channel blocker than the parent compound. |

| m-Hydroxymexiletine | A minor metabolite of mexiletine. | Found to be approximately two-fold more potent than mexiletine on human cardiac sodium channels (hNav1.5). |

Scope and Academic Objectives for Comprehensive Investigation of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

The academic objectives for the investigation of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- are multifaceted. The primary goal is to fully characterize its pharmacological and toxicological properties to build a complete model of mexiletine's in vivo action. This involves:

Chemical Synthesis: Developing efficient and stereoselective laboratory syntheses to obtain pure samples of the metabolite for research, as its isolation from biological samples is not practical for extensive study. While a specific synthesis for the para-isomer is not widely published, methods developed for the meta-isomer, often involving the protection and subsequent deprotection of the phenolic group and amination of a suitable precursor, serve as a template.

Pharmacodynamic Evaluation: Quantitatively assessing its potency and mechanism of action at various sodium channel isoforms. This helps to determine whether the metabolite contributes to the therapeutic effect or to tissue-specific side effects.

Structure-Activity Relationship (SAR) Studies: Using it as a data point in broader SAR studies of mexiletine analogs. By comparing its activity to the parent drug and other hydroxylated or modified analogs, researchers can refine their understanding of the molecular features required for optimal sodium channel blockade. This knowledge is critical for the rational design of new antiarrhythmic agents and other sodium channel modulators with improved safety and efficacy profiles. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-(2-aminopropoxy)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12/h4-5,9,13H,6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOSWRCXWBDSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968334 | |

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-99-7 | |

| Record name | 4-Hydroxymexiletine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-AMINOPROPOXY)-3,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M8AQ3NDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Phenol, 4 2 Aminopropoxy 3,5 Dimethyl and Its Precursors

Strategic Approaches to the Core Phenolic Ring System of Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl-

The foundational step in the synthesis is the creation of the 3,5-dimethyl-substituted aromatic ring. Various strategies have been developed, ranging from classical laboratory methods to large-scale industrial processes, each with distinct advantages in terms of starting materials, reaction conditions, and yield.

Synthesis of 3,5-Dimethylphenol (B42653) Scaffolds

3,5-Dimethylphenol (3,5-xylenol) is a critical industrial intermediate used in the production of antioxidants, resins, and pharmaceuticals. acs.orgingentaconnect.com Several synthetic routes have been established for its preparation.

One of the most prominent industrial methods involves the gas-phase conversion of isophorone. nih.gov This process typically occurs at high temperatures (550-650 °C) and can be catalyzed by various systems, including rare earth metals on an alumina-based carrier or homogeneous catalysts like halogenated aliphatic hydrocarbons. nih.govnih.gov The selection of an appropriate catalyst is crucial to maximize the selectivity for 3,5-dimethylphenol and minimize the formation of by-products. acs.org

An alternative approach starts from more readily available xylenes. researchgate.net This multi-step synthesis involves:

Acylation: Xylene undergoes a Friedel-Crafts acylation reaction with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form a 3,5-dimethylphenyl alkyl ketone intermediate. researchgate.net

Oxidation: The ketone intermediate is then oxidized using a peroxide.

Hydrolysis: The resulting ester is hydrolyzed to yield the final 3,5-dimethylphenol product. researchgate.net This method offers the advantage of using low-cost raw materials and proceeding under relatively mild conditions. researchgate.net

A classical laboratory-scale synthesis begins with 3,5-dimethylcyclohex-2-en-1-one. The process involves bromination of the enone in glacial acetic acid, followed by heating to promote the evolution of hydrobromic acid. The resulting intermediate is then treated with a strong base like potassium hydroxide and purified via steam distillation to yield 3,5-dimethylphenol. acs.org

| Starting Material | Key Reagents/Catalysts | Conditions | Yield | Scale |

| Isophorone | Rare earth metals on Alumina; Halogenated hydrocarbons | High Temperature (550-650°C), Gas Phase | >75% nih.gov | Industrial |

| Xylene | 1. Lewis Acid (e.g., AlCl₃) 2. Peroxide 3. Base/Acid | 0-150°C | ~65% (overall) researchgate.net | Industrial/Lab |

| 3,5-Dimethylcyclohex-2-en-1-one | 1. Bromine, Acetic Acid 2. Potassium Hydroxide | Heating, Distillation | 50-60% acs.org | Lab |

Introduction of the 4-Substituent via Directed Functionalization

With the 3,5-dimethylphenol scaffold in hand, the next critical step is the introduction of a functional group at the 4-position (para to the hydroxyl group). This group is essential for the subsequent etherification step. The strong ortho/para-directing effect of the phenolic hydroxyl group makes functionalization at this position challenging without competing reactions. patsnap.com

A key strategy involves the synthesis of a hydroquinone (B1673460) derivative, specifically 3,5-dimethyl-1,4-benzenediol. This precursor allows for selective alkylation on one of the hydroxyl groups. While direct hydroxylation of 3,5-dimethylphenol can be difficult, alternative routes through related precursors are employed.

One effective method is the selective oxidation of 2,4,6-trimethylphenol. Using a copper(II) chloride catalyst in the presence of potassium carbonate and hydrogen peroxide, the methyl group at the 4-position can be selectively oxidized to an aldehyde, yielding 3,5-dimethyl-4-hydroxybenzaldehyde. researchgate.net This aldehyde can then be converted to the required hydroxyl group through a Baeyer-Villiger oxidation followed by hydrolysis.

Another potential precursor is 4-amino-3,5-dimethylphenol. nih.gov This compound, which features an amino group at the target 4-position, can be synthesized and subsequently converted to the hydroxyl group via a diazotization reaction followed by hydrolysis.

Formation of the Ether Linkage in Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

The formation of the ether bond connecting the aminopropanol (B1366323) side chain to the phenolic ring is a pivotal step in the synthesis. This is typically achieved through nucleophilic substitution reactions.

O-Alkylation Reactions with Aminopropanol Derivatives

The most common and direct method for forming the aryl ether linkage is the Williamson ether synthesis. wikipedia.org This reaction proceeds via an SN2 mechanism. jk-sci.com The synthesis involves two main components:

The Nucleophile: The 3,5-dimethyl-4-hydroxyphenol precursor is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. jk-sci.com

The Electrophile: A derivative of 2-aminopropanol where the hydroxyl group has been converted into a good leaving group, such as a halide (e.g., 1-chloro-2-aminopropane) or a sulfonate ester (e.g., tosylate).

The phenoxide ion then attacks the electrophilic carbon of the aminopropanol derivative, displacing the leaving group and forming the desired ether linkage. wikipedia.org The amino group on the propanol derivative is typically protected during this step to prevent it from acting as a competing nucleophile.

Optimized Conditions for Etherification Reactions

Achieving high yields and selectivity in the O-alkylation of hydroquinone derivatives requires careful optimization of reaction conditions. A significant challenge is preventing dialkylation, where both hydroxyl groups of the hydroquinone react.

Several factors influence the outcome of the etherification:

Base: For aryl ethers, bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. jk-sci.com The choice of base can affect the reaction rate and selectivity.

Solvent: Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can accelerate SN2 reactions. jk-sci.com

Catalysts: Phase-transfer catalysts can be used to improve the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. jk-sci.com For sterically hindered substrates, alternative methods like the Mitsunobu reaction, using reagents such as triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), can be effective, though conditions may need modification for hydroquinones. researchgate.net

Regioselectivity: In substituted hydroquinones, etherification often occurs with complete regioselectivity, favoring the less sterically hindered phenolic hydroxyl group. ingentaconnect.comresearchgate.net

| Reaction Type | Key Reagents | Typical Solvents | Key Considerations |

| Williamson Ether Synthesis | Base (NaH, K₂CO₃), Alkyl Halide/Tosylate | DMF, DMSO, Acetonitrile (B52724) | SN2 mechanism; requires a good leaving group; potential for C-alkylation or elimination side reactions. wikipedia.orgjk-sci.com |

| Mitsunobu Reaction | PPh₃/PBu₃, DEAD/TMAD | THF, Toluene | Mild conditions; suitable for secondary alcohols; requires modified protocols for hydroquinones to favor O-alkylation. researchgate.net |

| Catalytic Alkylation | Acid/Base Catalysts (Zeolites, Ionic Liquids) | Varies (liquid or gas phase) | Focuses on selective mono-alkylation, often using methylating agents like methanol or dimethyl carbonate. researchgate.netncl.res.in |

Stereoselective Synthesis of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- Enantiomers

The "2-aminopropoxy" side chain contains a chiral center at the carbon atom bonded to the amino group. Therefore, the final compound can exist as a pair of enantiomers, (R) and (S). The synthesis of a specific enantiomer requires a stereoselective approach, which is most effectively accomplished by using an enantiomerically pure precursor.

The key to this strategy is the synthesis or acquisition of chiral 2-aminopropanol (also known as alaninol). A common method for preparing chiral β-amino alcohols is through the reduction of the corresponding α-amino acid. For example, (S)-alaninol can be prepared from the naturally occurring amino acid (S)-alanine.

More advanced methods for the asymmetric synthesis of β-amino alcohols include:

Catalytic Asymmetric Amination: This involves the enantioconvergent amination of racemic α-tertiary 1,2-diols using an iridium catalyst and a chiral phosphoric acid, which can produce β-amino alcohols with high enantioselectivity. acs.org

Asymmetric Ring-Opening: Chiral epoxides, such as (R)- or (S)-propylene oxide, can undergo ring-opening reactions with an amine source (e.g., trifluoroacetamide followed by hydrolysis) to produce the corresponding chiral 1-amino-2-propanol. patsnap.com

Reductive Cross-Coupling: The coupling of imines with aldehydes using planar chiral transition metal complexes can produce optically active β-amino alcohols. acs.org

Once the desired enantiomer of 2-aminopropanol (e.g., (R)-1-amino-2-propanol) is obtained and its hydroxyl group is converted to a leaving group, it can be used in the Williamson ether synthesis with the 3,5-dimethyl-4-hydroxyphenol precursor. This reaction, proceeding via an SN2 mechanism, involves an inversion of configuration at the electrophilic carbon. Therefore, to obtain the (R) configuration in the final product's side chain, one would typically start with an (S)-configured precursor if the chiral center is the site of nucleophilic attack. However, in this synthesis, the chiral center is adjacent to the reaction site, so starting with (R)-2-aminopropanol derivative will result in the (R)-enantiomer of the final product.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Asymmetric synthesis offers a direct route to enantiomerically enriched products, minimizing the need for resolving racemic mixtures. This can be achieved using chiral auxiliaries or catalytic asymmetric methods.

Chiral Auxiliaries:

Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of chiral amines like Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, several types of chiral auxiliaries could be employed.

One plausible approach involves the use of Evans-type oxazolidinone auxiliaries. These are widely used for stereoselective alkylation reactions. wikipedia.org The synthesis could begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable precursor. Subsequent diastereoselective alkylation of the resulting imide with a protected 2-bromopropyl derivative, followed by removal of the auxiliary, would yield the desired chiral amine precursor.

Another well-established class of chiral auxiliaries are those derived from amino acids and amino alcohols, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These are particularly effective in the asymmetric synthesis of α-chiral amines. The synthesis would involve the formation of a hydrazone between the auxiliary and a suitable keto-precursor, followed by diastereoselective reduction or alkylation, and subsequent cleavage of the auxiliary.

Pseudoephedrine and its derivatives also serve as versatile chiral auxiliaries for asymmetric alkylations to generate chiral carboxylic acids which can then be converted to the target amine.

| Chiral Auxiliary Type | General Approach | Potential Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Diastereoselective alkylation of an N-acylated auxiliary. | >95% |

| SAMP/RAMP | Diastereoselective alkylation or reduction of a chiral hydrazone. | >90% |

| Pseudoephedrine Derivatives | Diastereoselective alkylation of an amide derivative. | >95% |

Catalytic Asymmetric Approaches:

Catalytic asymmetric synthesis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. frontiersin.org For the synthesis of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, several catalytic strategies could be envisioned.

One of the most powerful methods for creating chiral epoxides, which are versatile intermediates for the synthesis of amino alcohols, is the Sharpless Asymmetric Epoxidation. youtube.com This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide to epoxidize allylic alcohols with high enantioselectivity. A potential synthetic route would start with an allylic alcohol precursor to 3,5-dimethylphenol. After asymmetric epoxidation, regioselective ring-opening of the chiral epoxide with ammonia or a protected amine would furnish the desired aminopropoxy side chain with the correct stereochemistry.

Another approach involves the asymmetric hydrogenation of a suitable prochiral imine or enamine precursor. Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine ligands, are highly effective for this transformation.

| Catalytic Approach | Catalyst System | Key Intermediate | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Epoxidation | Ti(OiPr)4 / (+)- or (-)-DET | Chiral epoxide | >90% |

| Asymmetric Hydrogenation | [Rh(COD)Cl]2 / Chiral Phosphine Ligand | Imine or Enamine | >95% |

Resolution Techniques for Racemic Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

Resolution is a common strategy for separating enantiomers from a racemic mixture. For chiral amines like Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, diastereomeric salt formation is a widely used and effective method.

This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which have different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.

The choice of resolving agent and solvent system is critical for successful resolution. Common chiral resolving agents for amines include tartaric acid and its derivatives (e.g., di-p-toluoyl-tartaric acid), mandelic acid, and camphor-10-sulfonic acid. arkat-usa.org The structurally similar drug, mexiletine (B70256), which is 1-(2,6-dimethylphenoxy)-2-propanamine, has been successfully resolved using di-p-toluoyl tartrate salts. nih.gov

The efficiency of a resolution process can be evaluated by the yield and the enantiomeric excess (e.e.) of the obtained product. Optimization of conditions such as the stoichiometry of the resolving agent, crystallization temperature, and solvent composition is crucial for achieving high optical purity.

| Resolving Agent | Solvent System | Principle | Potential Outcome |

| Di-p-toluoyl-D-tartaric acid | Methanol | Fractional crystallization of diastereomeric salts | High e.e. (>98%) |

| (S)-(-)-Mandelic Acid | Ethanol/Water | Fractional crystallization of diastereomeric salts | Good to excellent e.e. |

| (1S)-(+)-Camphor-10-sulfonic acid | Isopropanol | Fractional crystallization of diastereomeric salts | Variable e.e., requires optimization |

Purification and Isolation Strategies for High-Purity Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

Achieving high purity is essential for the characterization and potential application of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separations (e.g., HPLC, Column Chromatography)

Chromatographic techniques are powerful for both the purification and the analysis of the enantiomeric purity of chiral compounds.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary method for determining the enantiomeric excess of a chiral compound and for small-scale preparative separations. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com

For the analysis of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, polysaccharide-based CSPs, such as those derived from cellulose or amylose (B160209) coated on a silica support, are often effective. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The choice of the specific CSP and the mobile phase composition is critical for achieving baseline separation of the enantiomers.

For preparative HPLC, the conditions are scaled up from the analytical method to isolate larger quantities of the desired enantiomer.

Column Chromatography:

Conventional column chromatography using silica gel or alumina is a standard method for the purification of synthetic intermediates and the final product from achiral impurities. While standard column chromatography does not separate enantiomers, it is crucial for removing by-products and unreacted starting materials. For polar compounds like Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane, is typically used.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |

| Analytical Chiral HPLC | Chiralpak® AD-H (amylose derivative) | Hexane/Isopropanol (90:10) with 0.1% diethylamine | Determination of enantiomeric excess |

| Preparative Chiral HPLC | Lux® Cellulose-1 | Heptane/Ethanol (80:20) | Isolation of pure enantiomers |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | Removal of achiral impurities |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the bulk purification of solid compounds. nih.gov For Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, crystallization can be used to purify the final product and its intermediates.

Following the synthesis and initial purification by column chromatography, the product can be further purified by recrystallization. This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can also be used to achieve the desired solubility profile. For a compound like Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, which has both polar and non-polar characteristics, solvent systems such as ethanol/water, ethyl acetate/hexane, or isopropanol could be effective.

For chiral compounds, crystallization can sometimes lead to spontaneous resolution if the compound forms a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. However, this is a rare phenomenon. More commonly, racemic compounds crystallize as a racemic compound, where both enantiomers are present in a 1:1 ratio in a well-defined crystal lattice.

The purification of the diastereomeric salts formed during resolution (as discussed in section 2.3.2) relies heavily on recrystallization to enhance the diastereomeric excess of the less soluble salt.

| Compound Form | Potential Solvent System | Purpose | Expected Outcome |

| Racemic Free Base | Ethyl Acetate/Hexane | Removal of synthetic impurities | Crystalline solid with improved chemical purity |

| Enantiomerically Enriched Free Base | Isopropanol/Water | Final purification | High-purity crystalline enantiomer |

| Diastereomeric Salt | Methanol or Ethanol | Enrichment of the less soluble diastereomer | Increased diastereomeric and enantiomeric excess |

Mechanistic Investigations of Chemical Transformations Involving Phenol, 4 2 Aminopropoxy 3,5 Dimethyl

Reactivity of the Phenolic Hydroxyl Group

The phenolic moiety, characterized by a hydroxyl group attached to a 3,5-dimethylated benzene (B151609) ring and substituted with an aminopropoxy group at the para position, exhibits reactivity influenced by both electronic and steric factors.

Electrophilic Aromatic Substitution Patterns on the Dimethylphenol Moiety

The aromatic ring of Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl- is highly activated towards electrophilic aromatic substitution. This heightened reactivity is due to the cumulative electron-donating effects of three substituents: the powerful activating hydroxyl (-OH) group, the moderately activating 4-alkoxy group, and the weakly activating two methyl (-CH3) groups. vaia.comncert.nic.in

The directing influence of these groups determines the position of substitution for incoming electrophiles. The hydroxyl group is a strong ortho, para-director. ncert.nic.in Similarly, the 4-alkoxy group directs incoming substituents to the ortho and para positions. The two methyl groups at positions 3 and 5 also exhibit ortho, para-directing effects. vaia.com

In this specific molecule, the para-position (position 4) is already occupied by the aminopropoxy substituent. The remaining positions available for substitution are the two ortho-positions relative to the hydroxyl group (positions 2 and 6). These positions are electronically enriched and are the primary sites for electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield 2- or 2,6-disubstituted products.

Table 1: Directing Effects of Substituents on the Phenolic Ring This table is interactive. Click on the headers to sort.

| Substituent Group | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|

| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | 3, 5 | Weakly Activating | Ortho, Para |

Due to the strong activation, reactions like bromination can be difficult to control, often leading to di-substituted products readily. libretexts.org The steric hindrance provided by the 3,5-dimethyl groups can influence the regioselectivity, but the electronic activation generally dominates, favoring substitution at the available ortho positions.

Oxidation Pathways and Radical Scavenging Mechanisms of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-

The structure of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is characteristic of a hindered phenolic antioxidant. The methyl groups at the ortho positions (3 and 5) provide steric hindrance around the hydroxyl group. vinatiorganics.com This steric shielding is crucial for its function as a radical scavenger.

The primary antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thereby neutralizing it. vinatiorganics.comamfine.com This process generates a resonance-stabilized phenoxyl radical.

Reaction Pathway: Ar-OH + R• → Ar-O• + R-H

The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. mdpi.com In this molecule, the radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. Furthermore, the electron-donating methyl groups and the para-alkoxy group contribute to the stability of this radical intermediate. mdpi.com Hindered phenols are particularly effective because the bulky ortho substituents prevent the phenoxyl radical from undergoing further undesirable reactions, thus enhancing its ability to terminate radical chain reactions. vinatiorganics.comstabilization-technologies.com The main role of these antioxidants is to intercept and scavenge free radicals, such as reactive oxygen species, thereby preventing oxidative degradation processes. nih.govfrontiersin.orgresearchgate.net

O-Derivatization Reactions (e.g., Acylation, Silylation)

The phenolic hydroxyl group is nucleophilic and can readily undergo derivatization reactions at the oxygen atom. Common examples include O-acylation and O-silylation.

O-Acylation: This reaction involves the conversion of the phenol to a phenolic ester. It is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534). lew.roucalgary.cayoutube.com The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction. ucalgary.ca This method is efficient and can be performed under mild conditions. lew.ro

O-Silylation: Silylation involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, to form a silyl ether. researchgate.netrsc.org Common silylating agents include silyl chlorides (e.g., trimethylsilyl chloride) used in combination with a base like triethylamine or imidazole. researchgate.net Silylamides, such as N,O-Bis(trimethylsilyl)acetamide (BSA), are highly reactive silylating agents that can also be used. researchgate.net These silyl ethers are often employed as protecting groups for the hydroxyl function during multi-step syntheses.

Table 2: O-Derivatization Reactions of the Phenolic Hydroxyl Group This table is interactive. Click on the headers to sort.

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| O-Acylation | Acyl chloride (RCOCl) / Base (e.g., Pyridine) | Phenolic Ester |

| O-Acylation | Acid anhydride ((RCO)₂O) / Base (e.g., Pyridine) | Phenolic Ester |

| O-Silylation | Trimethylsilyl chloride (TMSCl) / Base (e.g., Imidazole) | Silyl Ether |

| O-Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) / Base | Silyl Ether |

Reactions of the Aminopropoxy Side Chain

The aminopropoxy side chain contains a primary aliphatic amine, which is a key site of reactivity, exhibiting characteristic basicity and nucleophilicity.

Basicity and Salt Formation of the Primary Amine

Like most amines, the primary amine group in Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is basic due to the lone pair of electrons on the nitrogen atom. savemyexams.com It can act as a Brønsted-Lowry base by accepting a proton from an acid. Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orglibretexts.org The presence of the ether linkage in the propoxy chain may have a minor influence on the basicity.

This basicity allows the amine to readily react with acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form the corresponding ammonium (B1175870) salt.

Reaction Pathway: R-NH₂ + HCl → R-NH₃⁺Cl⁻

The formation of an ammonium salt significantly increases the water solubility of the molecule, a property often exploited in the purification of amine-containing compounds through acid-base extraction. libretexts.org The salt can be easily converted back to the free amine by treatment with a stronger base.

N-Alkylation, N-Acylation, and N-Protection Strategies

The nucleophilic nature of the primary amine allows it to participate in a variety of substitution reactions.

N-Alkylation: Primary amines can be alkylated by reaction with alkyl halides. wikipedia.org The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. chemguide.co.uklibretexts.org The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium salt. chemguide.co.uk Selective monoalkylation can be achieved by using specific strategies, such as using the amine hydrobromide salt under controlled conditions. rsc.orgresearchgate.net

N-Acylation: This is a fundamental reaction for amines, leading to the formation of amides. youtube.com It is commonly carried out using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.netnih.gov N-acylation is a robust and high-yielding reaction. Unlike alkylation, acylation typically stops after the formation of the amide, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further reaction. This reaction is frequently used to install a protecting group on the amine. nih.gov

N-Protection Strategies: In multi-step organic synthesis, it is often necessary to protect the amine group to prevent it from reacting with reagents intended for other parts of the molecule. This is achieved by converting the amine into a less reactive derivative, which can be easily removed later. Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable to basic conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). nih.govmasterorganicchemistry.com

Carboxybenzyl (Cbz): Introduced using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is removed by catalytic hydrogenation. nih.govmasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. nih.govmasterorganicchemistry.com

Table 3: Common N-Protection Strategies for the Primary Amine This table is interactive. Click on the headers to sort.

| Protecting Group | Reagent for Introduction | Deprotection Condition |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| Carboxybenzyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |

Cleavage and Modification of the Ether Linkage

The ether linkage in "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" is a key structural feature. Ether cleavage typically requires harsh reaction conditions due to the general stability of the C-O bond. The reactivity of the ether in this specific molecule is influenced by the nature of the groups attached to the oxygen atom: an aromatic ring and a secondary alkyl group.

Acid-Catalyzed Cleavage:

The most common method for cleaving ethers is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). nih.gov The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group (an alcohol). nih.gov Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms.

The regioselectivity of the cleavage—whether the nucleophile attacks the aromatic or the aliphatic carbon—is determined by the reaction mechanism, which can be either SN1 or SN2.

SN2 Pathway: In cases where the alkyl group is primary or secondary, the reaction typically follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon. For "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-," the attack would occur at the secondary carbon of the propoxy chain, leading to the formation of 3,5-dimethyl-1,4-benzenediol and 2-halopropane.

SN1 Pathway: An SN1 mechanism would require the formation of a stable carbocation. The secondary carbocation that would form from the propoxy chain is more stable than a primary carbocation but less stable than a tertiary one. Cleavage of aryl ethers does not proceed via nucleophilic attack on the sp²-hybridized aromatic carbon. nih.gov

Oxidative Cleavage:

Oxidative methods for ether cleavage offer an alternative to acidic conditions. Reagents like methyl(trifluoromethyl)dioxirane (B1250162) have been shown to cleave p-methoxybenzyl ethers. While not directly studied on this compound, enzymatic systems, such as fungal peroxygenases, are known to catalyze the H₂O₂-dependent cleavage of various ethers, including those with aromatic moieties. These reactions often proceed through a hydrogen abstraction and oxygen rebound mechanism.

A hypothetical set of reaction conditions for the cleavage of the ether linkage based on analogous systems is presented below:

| Reagent/Catalyst | Reaction Type | Probable Products | Reference for Analogy |

| Excess HI, heat | Acid-catalyzed SN2 | 3,5-dimethyl-1,4-benzenediol, 2-iodopropane | nih.gov |

| BBr₃ in CH₂Cl₂ | Lewis acid-catalyzed | 3,5-dimethyl-1,4-benzenediol, 2-bromopropane | rsc.org |

Transition Metal-Mediated Transformations Involving Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- Scaffolds

The structure of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" contains multiple potential coordination sites for transition metals, including the phenolic oxygen, the ether oxygen, and the nitrogen of the primary amine. This makes it a potential ligand for various metal catalysts.

Potential as a Ligand:

The aminophenol moiety could act as a bidentate ligand, coordinating to a metal center through the nitrogen and the phenolic oxygen. Such complexes could have applications in catalysis. For example, transition metal complexes with related aminophenol ligands have been used in polymerization and oxidation reactions. The specific steric and electronic properties conferred by the 3,5-dimethyl substitution and the aminopropoxy chain would influence the stability and catalytic activity of any resulting metal complexes.

Cross-Coupling Reactions:

The phenolic hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This would allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the aromatic ring, enabling the synthesis of a wide range of derivatives.

A hypothetical reaction scheme for the functionalization of the scaffold is presented below:

| Reaction | Reagents | Product Type | Reference for Analogy |

| Triflation | Tf₂O, Pyridine | Aryl triflate | General Organic Chemistry |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Biaryl compound | General Organic Chemistry |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Diaryl amine | General Organic Chemistry |

While specific studies on the transition metal-mediated transformations of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" are scarce, the rich chemistry of related phenolic compounds suggests that it could be a versatile scaffold for the synthesis of novel chemical entities.

Advanced Spectroscopic and Analytical Characterization Methodologies for Phenol, 4 2 Aminopropoxy 3,5 Dimethyl

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Solvatochromism

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for analyzing compounds containing chromophores—the parts of a molecule responsible for light absorption. In Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl-, the primary chromophore is the substituted benzene (B151609) ring.

The absorption of UV or visible light by this molecule promotes electrons from a lower energy ground state to a higher energy excited state. The phenolic ring system gives rise to characteristic π → π* transitions. The presence of auxochromes—substituents on the chromophore that modify its light-absorbing properties—such as the hydroxyl (-OH), ether (-O-), and methyl (-CH₃) groups, influences the wavelength and intensity of these absorptions. Typically, these electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. While specific UV-Vis spectral data for Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is not extensively published, analytical methods for its parent compound, mexiletine (B70256), and related substances utilize UV detection, for instance at 212 nm. researchgate.net For enhanced detection in certain analytical procedures, the compound can be derivatized; for example, derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) yields a product detectable at 458 nm. researchgate.net

Solvatochromism is the phenomenon where the absorption spectrum of a substance shifts depending on the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent. Phenolic compounds, particularly phenolates, are well-known to exhibit solvatochromism. rsc.org A shift to a longer wavelength (bathochromic or red shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (hypsochromic or blue shift) is termed negative solvatochromism. wikipedia.org The study of solvatochromism for Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- would involve recording its UV-Vis spectra in a series of solvents with varying polarities and would provide insight into the electronic distribution in its ground and excited states.

Table 1: Expected UV-Vis Absorption Characteristics for Phenolic Chromophores

| Transition Type | Typical Wavelength Range (nm) | Solvent Effects |

| π → π* (Primary Band) | ~200-220 | Relatively insensitive to solvent polarity. |

| π → π* (Secondary Band) | ~260-290 | Sensitive to solvent polarity; often shows bathochromic shifts with increasing polarity and in the presence of electron-donating groups. |

This table represents generalized data for substituted phenols and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the solid state.

To date, a public domain crystal structure for Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, or a simple crystalline salt thereof, has not been reported in the primary scientific literature. However, were a suitable single crystal to be grown and analyzed, the resulting data would be invaluable. The analysis would reveal the preferred conformation of the flexible aminopropoxy side chain relative to the plane of the dimethylphenol ring. Furthermore, it would elucidate the hydrogen bonding network, which is expected to be a dominant feature, involving the phenolic hydroxyl group and the primary amine. These interactions govern the crystal packing and influence the physical properties of the solid material. While direct data is unavailable, X-ray analysis has been used to determine the molecular dimensions of related compounds, which can be useful for comparative studies. researchgate.net

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of the distances and angles between bonded atoms. |

| Torsion Angles | Describes the conformation of the molecule (e.g., the rotation around single bonds). |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, π-π stacking, and other non-covalent forces. |

This table describes the potential data that would be generated from an X-ray crystallographic analysis.

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- possesses a chiral center at the second carbon of the propoxy chain, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R- and S-forms). The assessment of enantiomeric purity is critical, and this is achieved using specialized chiral analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. These methods utilize a chiral stationary phase (CSP) or a chiral derivatizing agent to create a diastereomeric interaction, allowing the two enantiomers to be separated.

Chiral HPLC: Several HPLC methods have been successfully developed for the enantioselective analysis of this compound, often in the context of it being a metabolite of mexiletine. nih.govnih.gov A common approach involves direct separation on a polysaccharide-based CSP. For instance, the Chiralpak® AD column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has been shown to resolve the enantiomers of p-hydroxymexiletine. nih.govnih.gov In some methods, derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) is used not only to facilitate the separation but also to introduce a fluorescent tag for more sensitive detection. nih.gov

Chiral GC: Direct enantiomeric separation by capillary gas chromatography is also a powerful technique. A reported method for mexiletine and its hydroxylated metabolites, including p-hydroxymexiletine, uses a heptakis(6-O-tert-butyl-dimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin column, demonstrating high stereoselectivity. nih.gov

Table 3: Reported Chromatographic Methods for Chiral Separation

| Technique | Column/Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Detection | Reference |

| HPLC | Chiralpak® AD | Not specified, but used for metabolites | Not specified | nih.govnih.gov |

| HPLC | Chiralpak AD | Hexane:Ethanol:Isopropanol:Diethylamine (for related compounds) | Fluorescence | researchgate.net |

| GC | Heptakis(6-O-tert-butyl-dimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin | Temperature programmed | Not specified (likely FID or MS) | nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers, by definition, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. A positive peak (or Cotton effect) for one enantiomer will appear as a negative peak for the other.

This property makes CD spectroscopy a valuable tool for assessing enantiomeric purity. The magnitude of the CD signal (ellipticity) is directly proportional to the concentration difference between the two enantiomers (i.e., the enantiomeric excess). A racemic mixture (50:50 of each enantiomer) is CD-silent as the signals from the two enantiomers cancel each other out.

CD spectroscopy can be used as a standalone technique or, more powerfully, as a detector following an achiral HPLC separation (HPLC-CD). nih.govomicsdi.org This setup allows for the simultaneous quantification of the total compound amount (from a standard UV detector) and its enantiomeric purity (from the CD detector) in a single run, without the need for a specialized chiral column. nih.gov For a given enantiomer, a linear relationship can be established between the enantiomeric excess and the measured CD signal or anisotropy factor (g-factor). rsc.org

Table 4: Illustrative Relationship between Enantiomeric Purity and CD Signal

| % R-enantiomer | % S-enantiomer | Enantiomeric Excess (% ee) | Expected CD Signal (arbitrary units) |

| 100 | 0 | 100% R | +1.0 |

| 75 | 25 | 50% R | +0.5 |

| 50 | 50 | 0% (Racemic) | 0.0 |

| 25 | 75 | 50% S | -0.5 |

| 0 | 100 | 100% S | -1.0 |

This table is a conceptual illustration of the principle of CD spectroscopy for enantiomeric purity assessment. The sign and magnitude are arbitrary.

Theoretical and Computational Chemistry Studies of Phenol, 4 2 Aminopropoxy 3,5 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" to determine its electronic structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

There are no available research articles or datasets presenting the results of Density Functional Theory (DFT) calculations for the geometry optimization or spectroscopic property prediction of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-". While DFT methods are commonly applied to phenolic compounds for toxicity and reactivity studies, no such analysis has been published for this specific molecule. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

A search of scientific databases yielded no studies that have employed high-level ab initio methods to calculate the energetic and spectroscopic properties of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-".

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling of Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl-

There are no specific Quantitative Structure-Property Relationship (QSPR) models in the literature that have been developed for or include "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-". QSPR and Quantitative Structure-Toxicity Relationship (QSTR) studies have been conducted on broader classes of phenols, but data for this particular derivative is absent. researchgate.net

Prediction of Novel Derivatives and Reaction Pathways through Computational Methods

No computational studies have been published that focus on predicting novel derivatives or elucidating potential reaction pathways originating from "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-".

Derivatives and Analogs of Phenol, 4 2 Aminopropoxy 3,5 Dimethyl : Synthetic Strategies and Chemical Properties

Synthesis of Substituted Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl- Analogs on the Aromatic Ring

The synthesis of analogs with substitutions on the aromatic ring often involves multi-step sequences starting from appropriately substituted phenols. Since Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is itself a hydroxylated analog of mexiletine (B70256), many synthetic approaches can be inferred from the extensive research on mexiletine derivatives. probiologists.comacs.org

A common strategy begins with a Williamson ether synthesis, where a substituted phenol is reacted with a halo-ketone (e.g., chloroacetone) to form an aryloxyalkyl ketone intermediate. unifi.it This intermediate is then converted to the primary amine via reductive amination, using reagents like sodium cyanoborohydride and ammonium (B1175870) acetate. unifi.it To synthesize analogs of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, this would require starting with a polysubstituted hydroquinone (B1673460) or a related phenol, potentially requiring the use of protecting groups for the hydroxyl functionalities during synthesis.

For instance, the synthesis of m-hydroxymexiletine, an isomer of the title compound, has been achieved through several routes. ingentaconnect.comresearchgate.netnih.gov One reported method involves protecting an aminopropanol (B1366323) with phthalic anhydride (B1165640), followed by a Mitsunobu reaction with 4-chloro-2,6-dimethylphenol. ingentaconnect.com Subsequent steps of nitration, dechlorination, reduction of the nitro group, and diazotization can be employed to introduce the hydroxyl group at the desired position on the ring. researchgate.netresearchgate.net Another approach involves the nitration of a protected precursor, followed by reduction of the nitro group to an aniline, which is then converted to the phenol via its diazonium salt. researchgate.net

Modifications can include the removal of the methyl groups or the introduction of different substituents. For example, analogs of mexiletine have been synthesized with a 2-methylphenoxy or a phenoxy moiety (lacking one or both methyl groups) and with chloro-substituents on the ring. acs.org These are typically prepared from the corresponding substituted phenols (e.g., 2-methylphenol, phenol, or 2-chloro-6-methylphenol) using the general synthetic route of etherification followed by reductive amination. acs.orgunifi.it

Table 1: Examples of Aromatic Ring Analogs and Synthetic Precursors

| Analog Type | Example Starting Phenol | Key Synthetic Steps |

|---|---|---|

| Monomethyl Analog | 2-Methylphenol | Williamson Ether Synthesis, Reductive Amination |

| Demethylated Analog | Phenol | Williamson Ether Synthesis, Reductive Amination |

| Chloro-substituted Analog | 2-Chloro-6-methylphenol | Williamson Ether Synthesis, Reductive Amination |

Modifications of the Aminopropoxy Side Chain

Alterations to the aminopropoxy side chain are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. These modifications are generally focused on the length and branching of the alkyl chain or on the derivatization of the primary amine.

Homologation and branching of the alkyl chain have been explored to probe the spatial requirements of the drug's binding site. nih.govnih.gov A general route to these analogs involves the Williamson ether synthesis between 2,6-dimethylphenol (B121312) and a suitable halo-ketone with a longer or branched chain, followed by reductive amination. unifi.it

For example, an analog where the methyl group on the chiral carbon is replaced by a bulkier isopropyl group has been synthesized. nih.gov This modification was shown to enhance the sodium channel blocking activity compared to the parent compound. nih.gov Another study reported the synthesis of homologated isomers, such as (-)-(S)- and (+)-(R)-3-(2,6-dimethylphenoxy)-2-methyl-1-propanamine, to evaluate the effect of moving the chiral center relative to the amine and aryloxy groups. nih.gov

Alternative synthetic strategies include the ring-opening of non-activated aziridines. A one-step synthesis of mexiletine was achieved by reacting 2,6-dimethylphenol with 2-methyl aziridine, which regioselectively produces the desired 1-aryloxy-2-aminopropane structure. clockss.org This method can be extended to synthesize a variety of analogs by using different substituted aziridines and phenols. clockss.org

The primary amine of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- is a key functional group that can be readily derivatized to form a wide range of functional groups, including amides, ureas, and Schiff bases. These modifications can alter the compound's basicity, polarity, and hydrogen bonding capacity.

Amides: Amide derivatives can be synthesized by reacting the primary amine with an acid chloride or an activated carboxylic acid. researchgate.net This reaction involves a nucleophilic substitution at the carbonyl carbon of the acylating agent. researchgate.net

Ureas: Urea derivatives are typically formed through the reaction of the primary amine with an isocyanate. nih.gov

Schiff Bases: Schiff bases (or imines) are formed by the condensation reaction between the primary amine and an aldehyde or ketone, often under reflux with azeotropic removal of water. nih.govresearchgate.net This reaction is generally reversible.

Research on mexiletine has demonstrated the synthesis of various N-substituted derivatives. For instance, pyrroline (B1223166) derivatives of mexiletine have been prepared through the acylation of the primary amine. nih.govfrontiersin.org In another study, six derivatives of mexiletine were synthesized by attaching an isoindoline (B1297411) moiety, which was evaluated for potential antioxidant properties. rsc.org

Table 2: Common Amine Derivatization Reactions

| Derivative Type | Reagent | Functional Group Formed |

|---|---|---|

| Amide | Acid Chloride (R-COCl) | -NH-CO-R |

| Urea | Isocyanate (R-NCO) | -NH-CO-NH-R |

Synthesis of Chiral Derivatives with Defined Stereochemistry

Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- possesses a chiral center at the C2 position of the propoxy chain, meaning it exists as a pair of enantiomers (R and S). The biological activity of these enantiomers often differs significantly. nih.govnih.gov Therefore, methods for the stereoselective synthesis of specific enantiomers are highly valuable.

Several strategies have been developed for the asymmetric synthesis of mexiletine and its analogs, which can be adapted for the title compound:

Chiral Auxiliaries: A highly effective method involves the use of a chiral auxiliary, such as tert-butanesulfinamide. ca.gov In this approach, an α-aryloxy ketone is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Diastereoselective reduction of this imine, followed by acidic removal of the sulfinamide auxiliary, yields the desired chiral primary amine in high enantiopurity. ca.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. For example, chiral analogs have been prepared starting from commercial (S)-valinol or (S)-phenylalaninol. unifi.it These chiral amino alcohols are first N-protected, then subjected to a Mitsunobu reaction with a phenol to form the ether linkage, and finally deprotected to yield the final chiral amine. unifi.it

Biocatalytic Methods: Enzymes can be used to achieve high enantioselectivity. The deracemization of mexiletine has been accomplished using ω-transaminases, which selectively convert one enantiomer, allowing for the isolation of the other in high enantiomeric excess. acs.org

The R-(-)-enantiomer of mexiletine is generally found to be more potent as a sodium channel blocker than the S-(+)-enantiomer. researchgate.netnih.gov This stereoselectivity underscores the importance of accessing enantiomerically pure compounds for pharmacological studies.

Investigation of Tautomerism and Isomerism in Derivatives

The primary form of isomerism relevant to Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- and its derivatives is stereoisomerism, specifically enantiomerism due to its single chiral center. As mentioned, the R and S enantiomers of mexiletine exhibit different pharmacokinetic and pharmacodynamic properties. nih.govnih.gov For instance, the aromatic hydroxylation to form p-hydroxymexiletine is favored for the S-(+)-mexiletine enantiomer. nih.gov The disposition and clearance of the enantiomers can also vary significantly. nih.gov

For derivatives, other forms of isomerism can become relevant:

Diastereomerism: If a second chiral center is introduced into the molecule, diastereomers will be formed. These have different physical and chemical properties and can be separated by techniques like chromatography.

Geometric (E/Z) Isomerism: This occurs in derivatives containing a double bond with restricted rotation, such as Schiff bases (-N=CH-R). The substituents around the C=N double bond can be arranged in either an E or Z configuration, leading to isomers with potentially different properties.

Tautomerism: Tautomers are constitutional isomers that readily interconvert.

Imine-Enamine Tautomerism: Schiff base derivatives can exhibit tautomerism between the imine form and the corresponding enamine form.

Phenol-Keto Tautomerism: The phenolic hydroxyl group can theoretically exist in equilibrium with a keto tautomer (a cyclohexadienone). However, for simple phenols, the equilibrium heavily favors the aromatic phenol form due to its inherent stability. This equilibrium could be influenced by substitutions on the ring in certain derivatives.

The investigation of these isomeric forms is crucial, as different isomers can have vastly different biological activities and metabolic fates. Chiral separation techniques, such as capillary electrophoresis using cyclodextrins as chiral selectors, are essential tools for analyzing and isolating enantiomers. nih.gov

Applications of Phenol, 4 2 Aminopropoxy 3,5 Dimethyl As a Chemical Building Block or Precursor

Utilization in the Synthesis of Complex Organic Molecules and Fine Chemicals

The primary documented role of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" in the synthesis of complex organic molecules is linked to its identity as a principal metabolite of the antiarrhythmic drug mexiletine (B70256). Research has focused on the stereospecific synthesis of its enantiomers, (R)- and (S)-p-hydroxymexiletine, to evaluate their biological activities, particularly as sodium channel blockers. nih.govijfmr.com This highlights its importance in medicinal chemistry and drug metabolism studies.

The synthesis of its isomers, such as m-hydroxymexiletine, has also been a subject of research, indicating an interest in this class of compounds for developing new therapeutic agents. ijfmr.com While direct evidence of its use as a starting material for a broad range of unrelated fine chemicals is limited in publicly available literature, its functional groups make it a theoretically attractive building block. The phenolic hydroxyl can undergo O-alkylation or esterification, the amino group can be acylated or participate in the formation of Schiff bases, and the aromatic ring is amenable to electrophilic substitution, allowing for further functionalization.

Table 1: Synthetic Reactions and Potential Products

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Phenolic -OH | Etherification, Esterification | Aryl ethers, Phenyl esters |

| Amino (-NH2) | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary amines, Azo compounds |

Role as a Ligand in Coordination Chemistry

In the realm of coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" possesses nitrogen and oxygen donor atoms within its structure, specifically the amino group and the phenolic hydroxyl group, which are capable of coordinating with metal ions. This structural feature suggests its potential to act as a chelating ligand, forming stable complexes with various transition metals.

Although specific research detailing the coordination complexes of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" is not extensively documented, its potential as a bidentate or even a tridentate ligand can be inferred. The amino and hydroxyl groups can coordinate to a single metal center, forming a stable chelate ring. The ether oxygen could also potentially participate in coordination, leading to a tridentate binding mode. The formation of such metal complexes could impart interesting properties, including catalytic activity or specific magnetic and electronic characteristics.

Table 2: Potential Coordination Modes

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

|---|---|---|

| Bidentate | Amino (N), Phenolic (O) | Cu(II), Ni(II), Pd(II), Pt(II) |

Incorporation into Novel Polymeric Materials and Coatings

The bifunctional nature of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-," with its reactive amine and hydroxyl groups, makes it a candidate monomer for the synthesis of novel polymeric materials. These functional groups can participate in step-growth polymerization reactions. For instance, the amino group can react with carboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with isocyanates to form polyurethanes or with epoxides to create epoxy resins.

The incorporation of the dimethylphenol moiety into the polymer backbone could enhance the thermal stability and chemical resistance of the resulting material. Furthermore, the specific substitution pattern on the aromatic ring could influence the polymer's solubility and processing characteristics. While there is a lack of direct reports on the use of this specific compound in polymer synthesis, the principles of polymer chemistry suggest its viability as a monomer for creating specialized polymers with tailored properties for applications in high-performance coatings, adhesives, or engineering plastics.

Development of Sustainable Catalytic Systems using Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl-Derived Ligands

The development of sustainable catalytic systems is a cornerstone of green chemistry, often relying on the design of efficient and recyclable catalysts. Ligands play a crucial role in tuning the reactivity and selectivity of metal-based catalysts. As discussed in section 7.2, "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" has the potential to act as a ligand.

By forming complexes with transition metals, ligands derived from this compound could be employed in various catalytic transformations. The combination of a "hard" oxygen donor and a "softer" nitrogen donor in the ligand could provide a unique electronic environment around the metal center, potentially leading to high catalytic activity and selectivity in reactions such as C-C cross-coupling, hydrogenation, or oxidation. The development of catalysts based on earth-abundant and non-toxic metals complexed with such ligands would align with the principles of sustainable chemistry. However, it is important to note that specific research on the application of "Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-" derived ligands in catalysis is not yet prevalent in the scientific literature.

Environmental and Sustainable Chemical Aspects of Phenol, 4 2 Aminopropoxy 3,5 Dimethyl Research

Green Chemistry Principles in its Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a compound like Phenol (B47542), 4-(2-aminopropoxy)-3,5-dimethyl-, these principles can be applied to both its initial synthesis and any subsequent chemical modifications (derivatization).

Synthesis:

A greener synthesis of this compound would likely focus on improving the synthesis of its precursor, mexiletine (B70256). Traditional synthesis routes for mexiletine have been noted to use hazardous materials. However, greener alternatives have been developed. For instance, a patented process for producing mexiletine hydrochloride involves the direct etherification of 2,6-dimethylphenol (B121312) with chloroacetone. google.com This method reduces the number of reaction steps and avoids the use of highly toxic carcinogens. google.com Furthermore, it is designed to allow for the recovery and reuse of all solvents, aiming for zero pollutant emission and reduced costs. google.com This approach aligns with the core tenets of green chemistry by minimizing waste and using less hazardous substances. The final step to obtain Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- would involve a hydroxylation step, which ideally would be carried out using biocatalysts or other green oxidation methods to avoid harsh reagents.

Derivatization:

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. In analytical chemistry, this is often done to improve the analyzability of a compound. From a green chemistry perspective, unnecessary derivatization should be avoided as it requires additional reagents and generates waste. nih.gov When derivatization is necessary, greener methods can be employed. For phenols, this can include:

Using less hazardous reagents: Replacing traditional, often toxic, derivatizing agents with greener alternatives.

Alternative energy sources: Utilizing methods like microwave-assisted or ultrasound-assisted derivatization, which can significantly reduce reaction times and energy consumption.

Enzymatic derivatization: Employing enzymes to carry out the derivatization in aqueous media under mild conditions, which also minimizes waste due to the biodegradability of enzymes. nih.gov

Silylation: A common derivatization technique for phenols prior to gas chromatography-mass spectrometry (GC-MS) analysis is silylation. mdpi.commdpi.com Greener approaches to this would involve using the minimal amount of silylating agent necessary and choosing agents that produce less harmful byproducts.

Chemical Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Hydrolysis)

The environmental fate of a compound is determined by its susceptibility to various degradation processes. For Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, the most likely degradation pathways in environmental matrices such as water and soil would be photodegradation and biodegradation, with hydrolysis potentially playing a role.

Photodegradation:

Photodegradation is the breakdown of compounds by light. Studies on the parent compound, mexiletine, have shown that it undergoes photochemical degradation, forming products such as an oxazepine derivative through oxidative cyclization. nih.gov Given the structural similarity, it is plausible that Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- would also be susceptible to photodegradation, potentially leading to the formation of various oxidized and rearranged products. The presence of the phenol group might even enhance its photoreactivity compared to mexiletine.

Hydrolysis:

Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether linkage in Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- could potentially undergo hydrolysis, although ether bonds are generally stable. The rate of hydrolysis would be dependent on factors such as pH and temperature. Research on the hydrolysis of other phenolic ethers suggests that this process is possible, especially under acidic or basic conditions or with enzymatic catalysis. acs.org

Biodegradation:

Biodegradation, the breakdown of organic matter by microorganisms, is a major pathway for the environmental removal of many pollutants. Studies on the biodegradation of 3,5-dimethylphenol (B42653) by various bacteria have shown that it can be degraded through different metabolic pathways. nih.gov For example, Pseudomonas species have been shown to degrade dimethylphenols, often involving ring-cleavage enzymes like catechol 2,3-dioxygenase. nih.gov It is therefore highly likely that microorganisms in soil and water could degrade Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, starting with the breakdown of the aromatic ring or modifications to the aminopropoxy side chain.

A study on a related compound, 4-chloro-3,5-dimethylphenol, found that it could be degraded through advanced oxidation processes, leading to intermediates like 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone before eventual mineralization. nih.gov This suggests that the dimethylphenol moiety of the target compound is susceptible to oxidative degradation.

| Degradation Pathway | Potential Process for Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- | Evidence from Analogous Compounds |

| Photodegradation | Oxidative cyclization and other photochemical reactions. | Mexiletine forms an oxazepine derivative upon exposure to light. nih.gov |

| Hydrolysis | Cleavage of the ether linkage. | Phenolic ethers can be hydrolyzed under certain conditions. acs.org |

| Biodegradation | Microbial breakdown of the aromatic ring and side chain. | Pseudomonas species degrade 3,5-dimethylphenol. nih.gov |

Development of Sustainable Analytical Methodologies for Environmental Monitoring (excluding ecotoxicity)nist.gov